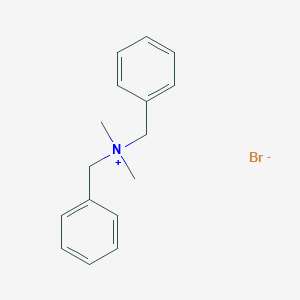

DIBENZYLDIMETHYLAMMONIUM BROMIDE

Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Compounds in Research

The investigation of quaternary ammonium compounds dates back to the early 20th century, with the pioneering work of Jacobs and Heidelberg in 1916, who first highlighted their biocidal properties. This initial discovery laid the groundwork for future advancements in the field. A significant leap forward came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the biocidal efficacy of these compounds. This led to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of quaternary ammonium compounds.

Subsequent research focused on modifying the chemical structure of QACs to improve their properties. The second generation emerged with the substitution of a hydrogen atom in the aliphatic ring for an ethyl group, resulting in compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). In 1955, the third generation was created by combining ADBAC and ADEBAC, which offered improved biocidal activity and detergency with reduced toxicity.

The fourth generation of QACs was developed in 1965 with the synthesis of alkyl dimethyl ammonium chloride (DDAC), which exhibited superior biocidal efficacy, particularly in the presence of organic matter and hard water. The fifth generation comprises mixtures of DDAC and ADBAC to achieve a broader spectrum of antimicrobial action. More recent advancements have led to the development of even more complex QACs, including twin-chain and polymeric structures, further enhancing their performance characteristics.

Significance of Dibenzyldimethylammonium (B84762) Bromide as a Model Compound

Dibenzyldimethylammonium bromide serves as a valuable model compound for several areas of chemical research due to its specific molecular architecture, which includes both hydrophobic benzyl groups and a hydrophilic quaternary ammonium center. This amphiphilic nature makes it an excellent candidate for studying fundamental processes at interfaces, such as micelle formation and surfactant behavior.

Although specific research focusing solely on this compound as a model compound is not extensively documented in publicly available literature, its structural features allow for its use in elucidating the principles that govern the functionality of more complex QACs. For instance, the presence of two benzyl groups provides a distinct steric and electronic environment around the cationic nitrogen, influencing its interaction with anions and its efficacy in applications such as phase-transfer catalysis. In this context, the compound can be used to investigate how changes in the organic substituents on the nitrogen atom affect the catalytic efficiency of QACs in promoting reactions between reactants in immiscible phases.

One specific area where this compound has been utilized is in the dissolution of cellulose (B213188). Research has shown that solutions of dibenzyldimethylammonium fluoride (B91410) (a closely related salt) in dimethyl sulfoxide (B87167) are effective solvents for cellulose, enabling its derivatization to produce industrially important ethers. researchgate.net The study of the apparent molar volume of this compound in aqueous solutions has contributed to understanding the volumetric properties of QACs and the additivity of group contributions to these properties. researchgate.net

Scope and Research Trajectories for this compound

The future research directions for this compound are likely to build upon the foundational knowledge of QACs and explore new applications for this specific compound.

One promising avenue of research is in materials science , where QACs are used as templates or structure-directing agents in the synthesis of porous materials. The specific size and shape of the dibenzyldimethylammonium cation could be exploited to create novel materials with tailored pore structures for applications in catalysis, separation, and drug delivery.

In the field of antimicrobial research , while much of the focus has been on long-chain alkyl-substituted QACs, there is potential to investigate the unique biocidal properties of this compound. Studies could explore its efficacy against a range of microorganisms and investigate its mechanism of action, potentially leading to the development of new disinfectants or antiseptics.

Furthermore, the role of this compound as an ion-pairing agent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC), warrants further investigation. welch-us.comchromatographyonline.comtcichemicals.com The interaction of the dibenzyldimethylammonium cation with anionic analytes can be fine-tuned to achieve improved separation and detection. Research could focus on developing new chromatographic methods that leverage the specific properties of this ion-pairing reagent.

Finally, continued fundamental studies on the physicochemical properties of this compound, such as its aggregation behavior in different solvents and its interaction with various surfaces, will provide valuable data for designing and optimizing its use in a wide range of applications.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₆H₂₀BrN | 306.24 | Solid | Not available |

| Benzyl Bromide | C₇H₇Br | 171.04 | Liquid | -3 to -1 |

| Ethyl Bromide | C₂H₅Br | 108.97 | Liquid | -119 |

Interactive Data Table 1: Physicochemical Properties

Structure

3D Structure of Parent

Properties

CAS No. |

16536-62-2 |

|---|---|

Molecular Formula |

C16H20BrN |

Molecular Weight |

306.24 g/mol |

IUPAC Name |

dibenzyl(dimethyl)azanium;bromide |

InChI |

InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

IMKFYSIHWZULRD-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |

Synonyms |

DIBENZYLDIMETHYLAMMONIUM BROMIDE |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dibenzyldimethylammonium Bromide

Conventional Quaternization Reactions for Dibenzyldimethylammonium (B84762) Bromide Synthesis

The primary and most conventional method for synthesizing dibenzyldimethylammonium bromide is through a quaternization reaction. This involves the reaction of a tertiary amine with a suitable alkylating agent. Specifically, the synthesis is typically achieved by reacting N,N-dimethylbenzylamine with benzyl (B1604629) bromide. jcu.czresearchgate.net This reaction, a classic example of nucleophilic substitution, results in the formation of the quaternary ammonium (B1175870) salt.

Another approach involves the reaction of N,N-dimethyl-n-alkylamine with benzyl bromide. jcu.czresearchgate.net A third, less common method due to the gaseous nature of the reactant, is the reaction of N-n-alkyl-N-methylbenzylamine with methyl bromide. jcu.czresearchgate.net

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the quaternization reaction are highly dependent on several factors. Key parameters that are often optimized include reaction time, temperature, the nature of the solvent, and the stoichiometry of the reactants.

For instance, studies on similar quaternary ammonium salt syntheses have shown that the reaction time can be significantly reduced from 20 hours to 4 hours under optimized conditions without a substantial loss in conversion and selectivity. scielo.br Solvents play a crucial role, with choices ranging from acetone (B3395972), chloroform, and dimethylformamide to water and ethanol. researchgate.net Butanone has been identified as a particularly effective solvent in some cases. researchgate.net Reflux conditions have been found to be efficient, providing good homogenization of the reaction mixture and leading to favorable selectivity and conversion rates. scielo.br However, prolonged reaction times at reflux can sometimes lead to a decrease in selectivity due to the formation of undesired byproducts. scielo.br

The molar ratio of the reactants is another critical parameter. For example, in the synthesis of related compounds, a 1.5 equivalent of the amine to the benzyl halide has been used. chemicalbook.com The choice of the oxidant and its concentration, when applicable in related syntheses, also significantly influences the reaction outcome. scielo.br

Table 1: Factors Influencing Quaternization Reactions

| Parameter | Influence on Reaction | Examples of Optimization |

| Reaction Time | Affects conversion and selectivity. Longer times may not always increase yield and can lead to side reactions. scielo.br | Reduction from 20h to 4h in some cases without significant loss of yield. scielo.br |

| Temperature | Influences reaction rate and selectivity. scielo.br | Reflux conditions often provide good results, while lower temperatures (e.g., 0°C) can decrease conversion and selectivity. scielo.br |

| Solvent | Affects solubility of reactants and reaction rate. researchgate.net | Acetonitrile (B52724), butanone, ethanol, and acetone are commonly used. researchgate.netscielo.br |

| Reagent Stoichiometry | The molar ratio of amine to alkylating agent impacts product yield and purity. chemicalbook.com | Use of 1.5 equivalents of amine to benzyl halide. chemicalbook.com |

Advanced Purification Techniques and Purity Assessment

Achieving high purity of this compound is essential for its intended applications. Following the synthesis, the crude product often requires purification to remove unreacted starting materials and byproducts.

Recrystallization is a common and effective method for purifying quaternary ammonium salts. researchgate.net In some instances, a single recrystallization step is sufficient to obtain a pure product. researchgate.net For more challenging separations, column chromatography can be employed. researchgate.netresearchgate.net Other techniques mentioned for the purification of related compounds include partitioning between water and an organic solvent, and steam distillation to remove volatile impurities like benzyl bromide. researchgate.net

The purity of the final product is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for evaluating the purity of quaternary ammonium compounds. jcu.czresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR) provides detailed structural information and can confirm the identity and purity of the synthesized compound. jcu.czresearchgate.net Potentiometric titration is another method used for determining the active matter in disinfectant-grade quaternary ammonium salts. antpedia.comhannainst.com This method involves titrating the quaternary ammonium compound with a standard solution of an anionic surfactant, such as sodium lauryl sulfate. antpedia.com

Phase-Transfer Catalysis in this compound Synthesis

This compound itself belongs to a class of compounds known as phase-transfer catalysts (PTCs). wikipedia.org These catalysts facilitate reactions between reactants that are located in different immiscible phases, typically an aqueous and an organic phase. ijstr.org The catalyst, a quaternary ammonium salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. operachem.com

One-Pot Synthetic Routes Facilitated by Phase-Transfer Processes

The principle of phase-transfer catalysis can be leveraged to develop efficient one-pot synthetic methodologies. organic-chemistry.orgbeilstein-journals.org In the context of this compound, while it is the target molecule, related quaternary ammonium salts like hexadecyldimethylbenzyl ammonium bromide have been used as catalysts in one-pot syntheses of other complex molecules. umich.eduresearchgate.netresearchgate.net These reactions often proceed with high yields and offer advantages such as simpler work-up procedures and the use of environmentally benign solvents like water. umich.eduresearchgate.net The catalyst facilitates the reaction between the various components in the one-pot system, leading to the desired product. researchgate.net

Mechanistic Aspects of Phase-Transfer Catalyzed Formation

The mechanism of phase-transfer catalysis involves the quaternary ammonium cation forming an ion pair with the reactant anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic-soluble substrate. theaic.org

Two primary mechanisms are proposed for phase-transfer catalysis: the Starks extraction mechanism and the interfacial mechanism. wiley-vch.de In the Starks mechanism, the catalyst extracts the anion from the aqueous phase into the bulk organic phase for the reaction to occur. wiley-vch.de The interfacial mechanism suggests that the reaction occurs at the interface between the two phases. wiley-vch.de The lipophilicity of the quaternary ammonium salt is a crucial factor, as it must be soluble enough in the organic phase to transport the anion. nih.gov The structure of the catalyst, including the length of the alkyl chains, significantly influences its efficiency. operachem.com

Unintended Formation and Impurity Analysis of this compound

This compound can potentially form as an unintended byproduct in reactions where both N,N-dimethylbenzylamine and a benzylating agent are present, or where related structures can rearrange or react. For instance, technical grade benzyl bromide may contain impurities that could lead to the formation of various quaternary ammonium salts. nih.gov

The analysis of quaternary ammonium compounds as impurities is crucial for quality control. Various analytical techniques can be employed for their detection and quantification. Thin-layer chromatography (TLC) can be used for the separation and qualitative identification of these compounds. nih.gov For quantitative analysis, densitometry following visualization on a TLC plate is an option. nih.gov Ion-exchange chromatography is another method for isolating quaternary ammonium compounds from complex matrices. nih.gov Furthermore, techniques like HPLC and mass spectrometry (MS) are invaluable for the sensitive and specific detection of such impurities. nih.gov

Pathways of Adventitious this compound Generation in Organic Reactions

The unintended formation of this compound as an impurity can occur in various organic reactions, primarily where the necessary precursors—a benzyl group source, a dimethylamino moiety, and a bromide ion—are present, even transiently or as trace components. Understanding these pathways is critical for process optimization and ensuring the purity of the desired final product.

One significant pathway involves the reaction of benzyl bromide with N,N-dimethylformamide (DMF) . DMF is a common solvent in organic synthesis and can degrade under certain conditions, particularly in the presence of strong bases or at elevated temperatures, to produce dimethylamine (B145610). If benzyl bromide is used as a reagent in such a system, it can react with the in situ generated dimethylamine to form N,N-dimethylbenzylamine. This tertiary amine is a direct precursor to this compound. Subsequent reaction with another molecule of benzyl bromide, which is often present in excess, leads to the formation of the quaternary ammonium salt as an undesired byproduct. A study on benzylation reactions in DMF noted the formation of amine side products, highlighting the potential for the solvent to act as a source of reactive amines. jcu.cz

Another plausible route is the presence of dimethylamine or N,N-dimethylbenzylamine as impurities in starting materials or solvents . Commercial grades of various reagents may contain trace amounts of these amines. If a reaction utilizes benzyl bromide, these impurities can readily undergo quaternization to yield this compound.

Furthermore, transalkylation reactions can lead to the formation of this impurity. For instance, in a reaction mixture containing a different benzyl-substituted quaternary ammonium salt, such as benzyltrimethylammonium (B79724) bromide, a transalkylation process can occur, particularly at elevated temperatures. In this scenario, a benzyl group can be transferred from one quaternary ammonium salt to a tertiary amine, such as N,N-dimethylbenzylamine that may be present as an impurity or formed in situ, resulting in the formation of this compound.

The over-alkylation of primary or secondary amines is a well-known challenge in organic synthesis. Current time information in Los Angeles, CA, US.jcu.czresearchgate.netphasetransfercatalysis.com When synthesizing N,N-dimethylbenzylamine from benzylamine (B48309) and a methylating agent, or from dimethylamine and a benzylating agent, precise control of stoichiometry and reaction conditions is crucial. The product, N,N-dimethylbenzylamine, can itself act as a nucleophile and react further with the benzylating agent (benzyl bromide) to form the quaternary ammonium salt. This is especially problematic if the benzylating agent is used in excess. Current time information in Los Angeles, CA, US.

The following table summarizes the key pathways for the adventitious generation of this compound.

| Pathway | Description | Key Reactants |

| DMF Degradation | N,N-Dimethylformamide (DMF) degrades to form dimethylamine, which reacts with benzyl bromide. | Benzyl bromide, DMF, Base/Heat |

| Impurity Reaction | Trace impurities of dimethylamine or N,N-dimethylbenzylamine in reagents react with benzyl bromide. | Benzyl bromide, Dimethylamine/N,N-dimethylbenzylamine impurities |

| Transalkylation | Transfer of a benzyl group from another benzyl-containing quaternary ammonium salt to N,N-dimethylbenzylamine. | Benzyl-substituted QAC, N,N-dimethylbenzylamine |

| Over-alkylation | Further reaction of the intended product, N,N-dimethylbenzylamine, with the benzylating agent. | N,N-dimethylbenzylamine, Benzyl bromide |

Strategies for Mitigation and Analytical Detection of Impurity Formation

Given the potential for this compound to form as an impurity, effective mitigation and sensitive analytical detection methods are paramount in pharmaceutical and fine chemical manufacturing. chemass.si

Mitigation Strategies:

Several strategies can be employed to minimize the formation of this compound.

Careful Selection and Purification of Reagents: Using high-purity solvents and reagents with low levels of dimethylamine or N,N-dimethylbenzylamine impurities is a primary preventative measure. Solvents like DMF should be of high quality and used under conditions that minimize their degradation.

Stoichiometric Control: Precise control over the stoichiometry of reactants is crucial to prevent over-alkylation. Current time information in Los Angeles, CA, US. In reactions where N,N-dimethylbenzylamine is the desired product, avoiding a large excess of benzyl bromide can significantly reduce the formation of the quaternary ammonium salt.

Optimization of Reaction Conditions: Lowering the reaction temperature and minimizing reaction times can help to suppress the degradation of solvents like DMF and reduce the rate of side reactions leading to impurity formation.

Alternative Reagents and Synthetic Routes: In cases where the formation of this compound is a persistent issue, exploring alternative synthetic routes that avoid the problematic combination of reagents can be a viable solution. For instance, if a benzylated quaternary ammonium salt is used as a phase-transfer catalyst and leads to byproducts, it can be replaced with a more stable catalyst. phasetransfercatalysis.com

Scavenging of Excess Reagents: In some cases, adding a scavenger to react with excess benzyl bromide at the end of the reaction can prevent the formation of the quaternary ammonium salt during workup and purification. For example, triethylamine (B128534) can be added to react with excess benzyl bromide to form the water-soluble benzyltriethylammonium bromide, which can be easily removed by aqueous extraction. nih.gov

Analytical Detection:

The detection and quantification of this compound as an impurity require sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of quaternary ammonium compounds. jcu.cznih.govnih.gov For this compound, which possesses a chromophore in the benzyl groups, UV detection can be employed. The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile and aqueous buffer mixture. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For trace-level detection and confirmation, LC coupled with tandem mass spectrometry is the method of choice. nih.govnih.govresearchgate.net Electrospray ionization (ESI) in positive ion mode is highly effective for the ionization of permanently charged quaternary ammonium compounds. Multiple reaction monitoring (MRM) can be used for highly selective and sensitive quantification. The fragmentation of the dibenzyldimethylammonium cation in the mass spectrometer can provide structural confirmation. A characteristic fragment ion is often the tropylium (B1234903) ion at m/z 91, resulting from the loss of a benzyl group. nih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for the separation of ionic species like quaternary ammonium salts. nih.gov It can offer high efficiency and resolution. Indirect UV detection can be used if the compound itself has poor UV absorbance, although this is not the case for this compound. nih.gov

The following table outlines analytical methods for the detection of this compound.

| Analytical Technique | Principle | Key Parameters |

| HPLC-UV | Separation based on polarity, detection via UV absorbance of benzyl groups. | Reversed-phase column (C18), Acetonitrile/water mobile phase, UV detector. nih.govnih.gov |

| LC-MS/MS | Separation by HPLC, detection by mass spectrometry, offering high sensitivity and selectivity. | ESI positive mode, Multiple Reaction Monitoring (MRM), characteristic fragment ions (e.g., m/z 91). nih.govnih.govnih.govresearchgate.net |

| Capillary Electrophoresis (CE) | Separation based on charge and size in an electric field. | Fused silica (B1680970) capillary, buffer electrolyte. nih.gov |

Fundamental Mechanistic Investigations of Dibenzyldimethylammonium Bromide

Elucidation of Phase-Transfer Catalytic Mechanisms Involving Dibenzyldimethylammonium (B84762) Bromide

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Dibenzyldimethylammonium bromide, as a quaternary ammonium (B1175870) salt, is an effective phase-transfer catalyst. The lipophilic benzyl (B1604629) groups enhance its solubility in the organic phase, while the charged nitrogen center allows it to pair with and transport anions from the aqueous phase.

The mechanism of phase-transfer catalysis is generally understood through two primary models: the Starks extraction mechanism and the interfacial mechanism. While direct comparative studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of these models can be applied to understand its catalytic action.

The Starks extraction mechanism posits that the quaternary ammonium cation (Q⁺), in this case, dibenzyldimethylammonium, forms an ion pair with the reacting anion (Y⁻) from the aqueous phase. This ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted into the bulk organic phase. In the organic phase, the anion is "naked" or poorly solvated, making it highly reactive towards the organic substrate (RX). The resulting product (RY) remains in the organic phase, and the newly formed ion pair with the leaving group (Q⁺X⁻) returns to the aqueous phase or the interface to repeat the catalytic cycle. For a reaction such as the one between benzyl chloride (in an organic solvent like toluene) and an aqueous solution of a sodium salt, the catalyst would facilitate the transfer of the anion to the organic phase where the reaction occurs. A key aspect that can influence this mechanism is the formation of a third liquid phase at high catalyst concentrations, which can significantly accelerate the reaction rate by providing a unique reaction environment.

The interfacial mechanism , in contrast, suggests that the reaction occurs at the interface between the aqueous and organic phases. The quaternary ammonium cation adsorbs at this interface, pulling the aqueous anion towards the organic phase where it can react with the organic substrate, which is also at the interface. This model is often considered for reactions where the catalyst is highly surface-active.

A comprehensive analysis of which model better describes the action of this compound would require detailed kinetic studies under various reaction conditions. Factors such as the nature of the organic solvent, the concentration of the reactants and the catalyst, and the degree of stirring can influence which mechanism predominates.

The effectiveness of a phase-transfer catalyst is intrinsically linked to its ability to "activate" the anion. In the aqueous phase, an anion is heavily solvated by water molecules through hydrogen bonding, which stabilizes it and reduces its nucleophilicity. When the anion is complexed with the bulky dibenzyldimethylammonium cation and transferred to a non-polar organic solvent, it is stripped of its hydration shell. This "naked" anion is significantly more reactive.

The following table summarizes key factors influencing reaction kinetics in PTC:

| Factor | Influence on Reaction Kinetics |

| Catalyst Structure | The lipophilicity of the cation affects its solubility in the organic phase and its ability to extract the anion. |

| Catalyst Concentration | Reaction rate generally increases with catalyst concentration up to a certain point. |

| Anion Type | The nature of the anion being transferred affects the stability of the ion pair and its reactivity. |

| Solvent | The polarity of the organic solvent influences the solubility of the ion pair and the reactivity of the anion. |

| Stirring Rate | Affects the interfacial area and mass transfer between the phases. |

| Temperature | Increases reaction rates according to the Arrhenius equation. |

Role of Dibenzyldimethylammonium (Cation) as a Directing Agent in Material Synthesis

The dibenzyldimethylammonium cation can also function as an organic structure-directing agent (OSDA) in the synthesis of crystalline microporous materials like zeolites. OSDAs are organic molecules that guide the organization of inorganic precursors (such as silicate (B1173343) and aluminate species) into a specific framework structure during hydrothermal synthesis.

The synthesis of zeolites often relies on a templating mechanism where the OSDA molecules act as a template around which the inorganic framework is built. rsc.orgsigmaaldrich.comresearchgate.net The size, shape, and charge distribution of the OSDA are crucial in determining the final zeolite structure. While specific studies detailing the use of this compound as a template are not prevalent in the provided results, the general principles of templating by quaternary ammonium cations are well-established.

The dibenzyldimethylammonium cation, with its specific geometry and charge, would occupy the void spaces within the forming zeolite crystal. The synthesis process typically involves three steps: infiltration of a precursor material into the voids of a template, conversion of the precursor into a solid product, and removal of the template to create porosity. sigmaaldrich.com The interactions between the positively charged nitrogen of the cation and the negatively charged silicate or aluminosilicate (B74896) species in the synthesis gel guide the assembly of the inorganic framework. Different OSDAs can lead to the formation of different zeolite topologies. For instance, benzyl-containing imidazolium (B1220033) cations have been shown to direct the formation of large-pore zeolites like MTW. rsc.orgresearchgate.net The final structure is a result of a complex interplay of thermodynamic and kinetic factors, with the OSDA stabilizing a particular crystalline phase over others.

The development of the inorganic framework is critically influenced by the non-covalent interactions between the dibenzyldimethylammonium cation and the inorganic species. These interactions include electrostatic forces between the positive charge of the cation and the negative charges on the silicate/aluminate oligomers, as well as van der Waals interactions between the organic part of the cation and the forming framework.

The size and shape of the dibenzyldimethylammonium cation dictate the size and connectivity of the pores and channels in the final zeolite material. The flexibility of the benzyl groups may also play a role in accommodating the geometric constraints of the forming framework. Theoretical simulations and experimental work have shown that a good geometric fit and favorable interaction energy between the OSDA and a potential zeolite framework are key to successfully synthesizing a target structure. semanticscholar.org The goal is to find an OSDA that selectively stabilizes one zeolite topology over all other competing phases.

Once the zeolite synthesis is complete, the organic template molecules, including the dibenzyldimethylammonium cations, are trapped within the micropores of the crystalline structure. To render the material catalytically active or accessible for adsorption, the template must be removed.

The most common method for template removal is calcination . researchgate.netresearchgate.net This involves heating the as-synthesized zeolite in air or an inert atmosphere to a high temperature, typically around 550 °C. researchgate.net This process thermally decomposes the organic template into smaller, volatile molecules that can diffuse out of the zeolite pores. However, high-temperature calcination can sometimes lead to damage of the zeolite framework or the formation of undesirable acidic sites.

Alternative, milder methods for template removal are being explored to preserve the integrity of the zeolite structure. These can include:

Chemical extraction: Using a solvent to remove the template.

Oxidation with ozone or H₂O₂: This can often be performed at lower temperatures than calcination. researchgate.net

UV-assisted decomposition: Using ultraviolet light to break down the organic template.

The choice of removal method depends on the thermal stability of the zeolite framework and the nature of the organic template. For instance, a two-step calcination procedure has been used to ensure complete removal of template molecules from the bulk phase of zeolite particles. researchgate.net Following template removal, post-synthesis treatments, such as ammonium exchange and subsequent calcination, may be employed to generate the desired active sites. nih.gov

The following table summarizes common methods for organic template removal:

| Method | Description | Advantages | Disadvantages |

| Calcination | High-temperature thermal decomposition in the presence of air or an inert gas. researchgate.netresearchgate.net | Effective for most organic templates. | Can cause framework damage and is energy-intensive. |

| Chemical Treatment | Use of chemical agents like ozone or hydrogen peroxide to oxidize the template. researchgate.net | Can be performed at lower temperatures, preserving framework integrity. | May require specialized equipment and handling of hazardous chemicals. |

| Solvent Extraction | Using a suitable solvent to wash out the template molecules. | Mild method that avoids high temperatures. | May not be effective for all template-framework combinations. |

Thermal Decomposition Pathways and Stability Analysis of this compound

The thermal stability and decomposition mechanisms of quaternary ammonium compounds are critical for their application in various fields. While specific experimental data on the thermal decomposition of this compound is not extensively available in publicly accessible literature, the behavior of analogous compounds provides significant insights into its likely degradation pathways and stability. The decomposition of quaternary ammonium salts is known to be influenced by the nature of the alkyl and aryl groups attached to the nitrogen atom.

Thermogravimetric and Spectroscopic Characterization of Decomposition Products

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring weight loss as a function of temperature. For quaternary ammonium compounds, TGA curves typically show one or more distinct weight loss steps, corresponding to the cleavage of substituent groups from the central nitrogen atom. For instance, studies on related compounds like 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids have shown that thermal stability can decrease with increasing alkyl chain length. The decomposition often proceeds in a single or multi-step process, as indicated by the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss. nih.gov

The decomposition of this compound is expected to proceed via the cleavage of the benzyl-nitrogen or methyl-nitrogen bonds. The benzyl group is generally more labile than the methyl group under thermal stress. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying the resulting decomposition products.

In the case of other quaternary ammonium salts, thermal decomposition has been shown to yield tertiary amines and alkyl or aryl halides. For example, the thermal decomposition of thonzonium (B1216406) bromide, a quaternary ammonium compound, was found to produce hexadecyldimethylamine (B57324) through the loss of a benzyl group. researchgate.net Similarly, the decomposition of neostigmine (B1678181) bromide in aqueous solutions under thermal stress resulted in various degradation products, including 3-dimethylaminophenol, identified through techniques like 1H-NMR, IR, UV, and MS. scispace.com

Based on these analogies, the primary decomposition products of this compound are likely to be dibenzylmethylamine and methyl bromide, or benzyldimethylamine and benzyl bromide. The latter is more probable due to the relative stability of the benzyl carbocation. Further decomposition of the benzyl-containing fragments could lead to a variety of aromatic and aliphatic compounds. For example, the pyrolysis of benzyl bromide itself has been shown to produce species such as fulvenallene and heavier products like diphenylmethane (B89790) and phenanthrene. researchgate.net

Table 1: Expected Decomposition Products of this compound based on Analogous Compounds

| Precursor Compound | Expected Primary Decomposition Products |

| This compound | Benzyldimethylamine, Benzyl bromide |

| Dibenzylmethylamine, Methyl bromide |

This table is illustrative and based on the decomposition pathways of similar quaternary ammonium salts.

Kinetic and Thermodynamic Aspects of Thermal Stability and Degradation

The kinetics of thermal decomposition provide information on the rate at which the compound degrades and the energy barriers involved in the process. The activation energy (Ea) for the decomposition of quaternary ammonium salts can be determined from TGA data obtained at different heating rates using methods like the Kissinger, Flynn-Wall-Ozawa, or Friedman analysis. Studies on nitroaromatic explosives, for example, show that decomposition mechanisms and kinetics are highly dependent on temperature. dtic.mil For some complex organic molecules, the decomposition can be autocatalytic, where the degradation products accelerate the reaction. osti.gov

While specific kinetic parameters for this compound are not readily found, the general principles suggest that the initiation step would be the homolytic or heterolytic cleavage of a carbon-nitrogen bond. The stability of the resulting carbocation or radical intermediates plays a crucial role in determining the decomposition pathway and its kinetics.

Solution-Phase Aggregation Phenomena of this compound

This compound, as a quaternary ammonium salt with two hydrophobic benzyl groups and a hydrophilic dimethylammonium headgroup, is expected to exhibit amphiphilic properties and self-assemble in solution. The nature and morphology of these aggregates are influenced by various factors.

Micellization and Vesicle Formation in Aqueous and Non-Aqueous Systems

In aqueous solutions, amphiphilic molecules like this compound can form micelles above a certain concentration known as the critical micelle concentration (CMC). Micelles are aggregates where the hydrophobic tails are sequestered from the aqueous environment in the core, and the hydrophilic headgroups are exposed to the water. The presence of two benzyl groups would likely lead to a lower CMC compared to single-chain analogues due to increased hydrophobicity. Studies on similar compounds like benzyldimethyldodecylammonium bromide have shown that they readily form micelles in aqueous and aquo-organic media. scispace.comresearchgate.net

Vesicles are another type of aggregate that can be formed by amphiphiles. researchgate.net These are spherical structures composed of a lipid bilayer enclosing an aqueous core. chemicalbook.com The formation of micelles versus vesicles is often governed by the packing parameter of the surfactant, which relates the headgroup area to the volume and length of the hydrophobic tail. Given the bulky nature of the two benzyl groups, it is plausible that this compound could form vesicles or other complex aggregate structures under specific conditions.

In non-aqueous systems or in the presence of organic co-solvents, the aggregation behavior can be significantly altered. The addition of organic solvents to aqueous surfactant solutions generally increases the CMC, as the solvent becomes more favorable for the hydrophobic parts of the surfactant, thus disfavoring aggregation. scispace.comresearchgate.net

Table 2: Critical Micelle Concentration (CMC) of Structurally Related Surfactants in Aqueous Solution at 25°C

| Surfactant | CMC (mM) |

| Decyldimethylbenzylammonium bromide | ~13 |

| Dodecyldimethylbenzylammonium bromide | ~3.5 |

Data sourced from reference researchgate.net. This table illustrates the effect of alkyl chain length on the CMC of benzyl-containing quaternary ammonium surfactants.

Influence of Concentration, Temperature, and Co-components on Aggregate Morphology

The morphology of surfactant aggregates is highly dependent on concentration. Above the CMC, micelles are typically spherical. However, with increasing concentration, they can undergo morphological transitions to form elongated, rod-like, or cylindrical micelles. nih.gov

Temperature also plays a crucial role in the aggregation process. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. sci-hub.se This U-shaped dependence is a result of the interplay between the enthalpy and entropy of micellization. The micellization of benzyldimethyldodecylammonium bromide has been shown to be an entropy-driven process. scispace.comresearchgate.net The effect of temperature on the aggregation of other systems, like flavomononucleotide, has also been well-documented. nih.gov

The presence of co-components, such as electrolytes or other organic molecules, can significantly influence aggregation. The addition of an electrolyte to a solution of an ionic surfactant typically lowers the CMC. This is because the added salt screens the electrostatic repulsion between the ionic headgroups, making it easier for them to pack into micelles. The addition of polar organic compounds like 1,2-propanediol has been shown to increase the CMC of decyltrimethylammonium (B84703) bromide. mdpi.com

Interactions with Counterions and Other Surfactant Systems

The bromide counterion in this compound is an integral part of the micellar structure. The degree of counterion binding to the micelle surface affects the micellar charge and stability. In general, bromide ions bind more strongly to the micelle surface than chloride ions. nih.gov This can influence the size and shape of the aggregates.

When mixed with other surfactants, this compound can form mixed micelles. The interactions in these mixed systems can be synergistic, antagonistic, or ideal. Synergistic interactions, where the mixed system exhibits properties that are more favorable than the individual components (e.g., a lower CMC), are common, especially in mixtures of cationic and anionic or nonionic surfactants. researchgate.net The interaction of gemini (B1671429) surfactants, which are structurally related to this compound, with conventional surfactants has been studied, revealing complex behaviors. researchgate.net The interaction of surfactants with polymers or dyes can also lead to the formation of complex aggregates at concentrations below the CMC of the pure surfactant. researchgate.netnih.gov

Advanced Applications in Chemical Synthesis and Materials Engineering

Dibenzyldimethylammonium (B84762) Bromide as a Phase-Transfer Catalyst in Organic Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase-transfer catalyst, such as Dibenzyldimethylammonium bromide, functions by transporting a reactant from one phase into the other, where the reaction can proceed. The lipophilic nature of the dibenzyl groups allows the cation to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase.

Catalysis in Nucleophilic Substitution Reactions and Reaction Rate Enhancement

In biphasic nucleophilic substitution reactions, an aqueous-soluble nucleophile is often unable to react with an organic-soluble substrate. This compound overcomes this barrier. The dibenzyldimethylammonium cation ([PhCH₂]₂[CH₃]₂N⁺) exchanges its bromide anion for the nucleophilic anion (e.g., CN⁻, OH⁻, RS⁻) at the aqueous-organic interface. This newly formed ion pair is soluble in the organic phase due to the bulky benzyl (B1604629) groups.

Once in the organic phase, the nucleophile is weakly solvated, rendering it highly reactive—often described as "naked." This highly active nucleophile can then readily attack the organic substrate, leading to the substitution product. The dibenzyldimethylammonium cation, now paired with the leaving group anion, migrates back to the aqueous interface to repeat the catalytic cycle. This process significantly enhances reaction rates, often by several orders of magnitude, and allows for milder reaction conditions, higher yields, and greater product selectivity compared to uncatalyzed heterogeneous reactions.

Table 1: Representative Enhancement in Nucleophilic Substitution Reactions using Quaternary Ammonium (B1175870) Salt PTC

| Reaction Type | Substrate | Nucleophile | Catalyst | Reaction Conditions | Yield without PTC | Yield with PTC |

| Cyanation | 1-Chlorooctane | NaCN | Quaternary Ammonium Salt | 105°C, 2 hours | < 2% | > 95% |

| Ether Synthesis | Benzyl Chloride | Sodium Phenoxide | Quaternary Ammonium Salt | 70°C, 4 hours | Low | High |

| Alkylation | Phenylacetonitrile | n-Butyl Bromide | Quaternary Ammonium Salt | 30°C, 3 hours | < 10% | > 90% |

Involvement in Oxidation-Reduction Reactions under Biphasic Conditions

The utility of this compound as a phase-transfer catalyst extends to oxidation-reduction reactions. Many powerful oxidizing agents, such as potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇), are soluble in water but insoluble in organic solvents where the substrate (e.g., an alkene or an alcohol) is dissolved.

This compound facilitates the transfer of the oxidizing anion (e.g., MnO₄⁻ or Cr₂O₇²⁻) into the organic phase. The mechanism is analogous to its role in nucleophilic substitutions: the dibenzyldimethylammonium cation pairs with the oxidizing anion, forming a lipophilic ion pair. This complex then dissolves in the organic medium, allowing the oxidation of the organic substrate to occur under homogeneous conditions within that phase. This method avoids the need for harsh solvents or co-solvents that can lead to side reactions and makes the process more efficient and "greener" by often allowing the use of water as a primary solvent.

Table 2: Examples of Oxidation Reactions Facilitated by Phase-Transfer Catalysis

| Substrate | Oxidizing Agent | Catalyst Type | Organic Solvent | Product |

| Toluene (B28343) | Potassium Permanganate | Quaternary Ammonium Salt | Dichloromethane | Benzoic Acid |

| 1-Octene | Potassium Permanganate | Quaternary Ammonium Salt | Benzene | Heptanoic Acid |

| Benzyl Alcohol | Potassium Dichromate | Quaternary Ammonium Salt | Toluene | Benzaldehyde |

Applications in Biopolymer Processing and Chemical Modification

The processing and modification of natural biopolymers like cellulose (B213188) present significant challenges due to their low solubility in common solvents. Dibenzyldimethylammonium salts, in conjunction with specific co-solvents, have been instrumental in developing effective systems for the dissolution and subsequent chemical modification of these materials.

Development of Solvent Systems for Cellulose Etherification and Derivatization

Solutions of dibenzyldimethylammonium salts, particularly the fluoride (B91410) variant in dimethyl sulfoxide (B87167) (DMSO), have proven to be highly effective solvents for cellulose. This capability is attributed to the specific interactions between the salt, the solvent, and the biopolymer. This compound, sharing the same cation, is expected to function similarly. These solvent systems enable the homogeneous etherification and derivatization of cellulose to produce valuable industrial products like allyl cellulose and benzyl cellulose. The homogeneous reaction conditions allow for more uniform substitution along the cellulose backbone and better control over the degree of substitution compared to heterogeneous methods.

Mechanisms of Biopolymer Dissolution and Controlled Functionalization

The dissolution of cellulose in systems like Dibenzyldimethylammonium salt/DMSO is driven by the disruption of the extensive intermolecular and intramolecular hydrogen-bonding network that makes cellulose crystalline and insoluble. The anion of the salt (e.g., F⁻, Br⁻, Cl⁻) plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of the cellulose chains. This interaction is facilitated by the large dibenzyldimethylammonium cation, which helps to separate the polymer chains.

Once dissolved, the hydroxyl groups of the cellulose are accessible for chemical reactions. The controlled functionalization, such as acylation or etherification, can then be carried out under homogeneous conditions. The efficiency of these reactions in a dibenzyldimethylammonium fluoride/DMSO system has been shown to be high, attributed to the better accessibility of the biopolymer's hydroxyl groups to the reagents.

Table 3: Degree of Substitution (DS) in Cellulose Acylation using Different Solvent Systems

| Acylating Agent | Solvent System | Reaction Conditions | Achieved DS |

| Acetic Anhydride | Dibenzyldimethylammonium Fluoride/DMSO | 60°C, 3h | High |

| Butanoic Anhydride | Dibenzyldimethylammonium Fluoride/DMSO | 80°C, 3h | High |

| Acetic Anhydride | Tetrabutylammonium Fluoride/DMSO | 60°C, 3h | Moderate |

Directing Agent in Crystalline Microporous and Mesoporous Material Synthesis

The synthesis of highly ordered porous materials, such as zeolites and aluminophosphates, relies on the use of organic molecules known as structure-directing agents (SDAs) or templates. Quaternary ammonium cations, including those with benzyl groups like dibenzyldimethylammonium, are pivotal in this field.

The dibenzyldimethylammonium cation acts as a template around which the inorganic framework (e.g., silicate (B1173343) or aluminophosphate precursors) assembles during hydrothermal synthesis. The size, shape, and charge distribution of the cation guide the formation of specific pore and channel structures within the resulting crystalline material. Electrostatic interactions between the positive charge of the ammonium cation and the negatively charged inorganic framework precursors are key to this templating effect.

After crystallization is complete, the organic SDA is removed, typically by calcination (high-temperature heating), leaving behind a well-defined, porous structure. The resulting microporous material possesses a high surface area and uniform pore sizes, making it valuable for applications in catalysis, separation, and adsorption. The use of benzyl-containing SDAs like dibenzyldimethylammonium has been specifically noted in the synthesis of certain types of zeolites, where they contribute to creating desired framework topologies with enhanced hydrothermal stability.

Synthesis of Specific Zeolite Frameworks (e.g., ZSM-50, Zeolite Beta) Using Dibenzyldimethylammonium Cation

The dibenzyldimethylammonium cation has proven to be an effective OSDA for the crystallization of specific zeolite frameworks, most notably ZSM-50 and Zeolite Beta. In this role, the organic cation acts as a template around which the inorganic silicate or aluminosilicate (B74896) precursors organize and crystallize under hydrothermal conditions.

For the synthesis of ZSM-50, a reaction mixture containing sources of silica (B1680970), alumina, an alkali metal, and the dibenzyldimethylammonium cation is maintained at temperatures between 100°C and 200°C. researchgate.net The crystallization process can take several days to weeks to complete, resulting in a crystalline silicate with the ZSM-50 structure. researchgate.net The dibenzyldimethylammonium cation, derived from the reaction of dimethylbenzylamine and benzyl chloride, is crucial for directing the formation of this specific framework. researchgate.net After crystallization, the organic template can be removed through calcination to yield a porous material with a high surface area, suitable for catalytic applications. researchgate.net

In the case of Zeolite Beta, the dibenzyldimethylammonium ion has also been employed as the directing agent. znaturforsch.com The synthesis is conducted hydrothermally from an aqueous reaction mixture containing reactive sources of silica, alumina, and alkali metal hydroxides, along with the dibenzyldimethylammonium cation. znaturforsch.com Research has shown that this process can be lengthy, with crystallization periods extending over 100 days at temperatures around 100°C to form Zeolite Beta. znaturforsch.com The use of dibenzyldimethylammonium hydroxide has also been reported for the synthesis of pure silica and boron-containing Beta zeolites. nih.gov The effectiveness of this cation as a powerful structure-directing agent has been highlighted in the synthesis of nanosized Al- and high-silica Zeolite Beta. nih.gov

Table 1: Synthesis Parameters for Zeolites Using Dibenzyldimethylammonium Cation

| Zeolite Framework | Key Reactants | Temperature (°C) | Crystallization Time | Resulting Properties |

| ZSM-50 | Silica source, Alumina source, Alkali metal, Dibenzyldimethylammonium cation | 100 - 200 | 21 - 54 days | Crystalline ZSM-50 structure, Surface area >400 m²/g researchgate.net |

| Zeolite Beta | Silica source, Alumina source, Alkali metal, Dibenzyldimethylammonium cation | 99 - 100 | 119 - 169 days | Crystalline Zeolite Beta structure znaturforsch.com |

Control over Pore Size Distribution and Hierarchical Architectural Design

The use of OSDAs like the dibenzyldimethylammonium cation is fundamental to controlling the micropore structure of zeolites. The size and geometry of the cation directly influence the dimensions of the channels and cavities within the final crystalline framework. While the primary role of this specific cation is in directing microporous structures like ZSM-50 and Zeolite Beta, the principles of its function extend to the design of more complex, hierarchical architectures.

Hierarchical zeolites, which feature both micropores and larger mesopores or macropores, are highly desirable for catalysis as they improve mass transport to the active sites within the micropores. nih.gov The design of these materials can be achieved by using larger, more complex OSDAs or dual-template approaches. Cationic polymers, for instance, have been used in conjunction with zeolite precursors to generate mesoporosity. The incorporation of a bulky OSDA like dibenzyldimethylammonium influences the primary microporous structure, and strategies involving secondary templates or post-synthesis treatments like desilication can be employed to introduce a network of larger pores, creating a hierarchical system. This architectural control allows for the tailoring of zeolites for specific applications, particularly in reactions involving bulky molecules where diffusion limitations in purely microporous materials can hinder catalytic performance.

Integration into Polymer Systems and Membrane Science

The dibenzyldimethylammonium cation is a key functional group for imparting ion-exchange properties to polymeric materials. Its incorporation into polymer backbones is a central strategy for the creation of high-performance anion exchange membranes (AEMs) and other functionalized materials.

Development and Characterization of Anion Exchange Membranes

Anion exchange membranes are critical components in various electrochemical technologies, including fuel cells and water electrolyzers, where they facilitate the transport of anions (e.g., hydroxide, OH⁻) between the electrodes. The functional component of an AEM is a fixed cationic group covalently attached to a polymer backbone, with a mobile anion. The dibenzyldimethylammonium group is an effective fixed cation for this purpose.

AEMs are often synthesized from polymers containing benzylmethyl moieties, which serve as precursors to the cationic sites. A common method involves the bromination or chloromethylation of a stable polymer backbone, followed by a quaternization reaction with a tertiary amine like dimethylbenzylamine. This process tethers the dibenzyldimethylammonium cation to the polymer structure. The performance of the AEM is dictated by properties such as ion exchange capacity (IEC), water uptake, and ionic conductivity. A higher concentration of dibenzyldimethylammonium groups leads to a higher IEC, which generally enhances anion conductivity. However, this must be balanced, as very high IEC can lead to excessive swelling of the membrane in water, compromising its mechanical stability. The chemical stability of the quaternary ammonium group, particularly the absence of β-hydrogens, is crucial for the membrane's durability in the highly alkaline environments of AEM fuel cells.

Functionalization and Derivatization of Polymeric Structures through Dibenzyldimethylammonium Incorporation

The covalent attachment of the dibenzyldimethylammonium cation to a polymer is a form of polymer functionalization, a process used to tailor the properties of a material for a specific application. Post-polymerization modification (PPM) is a versatile strategy where a pre-existing polymer is chemically altered to introduce new functional groups.

To incorporate the dibenzyldimethylammonium group, a precursor polymer containing reactive sites, such as poly(vinylbenzyl chloride), can be reacted with dimethylbenzylamine. This reaction results in the formation of the quaternary ammonium salt as a pendant group on the polymer chain. This functionalization transforms a neutral, often hydrophobic polymer into a polyelectrolyte or ionomer with distinct solubility and electrochemical properties. Such modified polymers are not only used for AEMs but also find applications as antibacterial surfaces, as quaternary ammonium compounds are known to have biocidal activity.

Formation and Characterization of Coordination Complexes with this compound

This compound serves not only as a source of bromide ions but also as a large, charge-balancing cation that facilitates the crystallization of complex inorganic anions from solution. Its bulky nature and potential for weak non-covalent interactions play a crucial role in determining the crystal packing and stabilizing the resulting lattice.

Synthesis and Crystallization of Tetrabromometallate Salts and Related Structures

Research has demonstrated the successful synthesis and crystallization of a series of bis(dibenzyldimethylammonium) tetrabromometallate(II) salts, with the general formula [(C₁₆H₂₀N)₂][MBr₄], where M can be a divalent transition metal such as Manganese (Mn), Cobalt (Co), or Zinc (Zn). researchgate.netznaturforsch.com These coordination complexes are typically synthesized by reacting this compound with the corresponding metal(II) bromide in a suitable solvent like methanol, acetonitrile (B52724), or water. znaturforsch.com

Single-crystal X-ray diffraction studies reveal that the resulting structures consist of discrete dibenzyldimethylammonium cations and tetrahedral [MBr₄]²⁻ anions. researchgate.netznaturforsch.com The geometry of the tetrabromometallate anions is nearly perfectly tetrahedral. researchgate.net The packing within the crystal is stabilized by a combination of electrostatic interactions between the cations and anions, as well as by hydrogen bonds and weak intermolecular π–π interactions involving the benzyl groups of the cations. znaturforsch.com The specific conformation of the dibenzyldimethylammonium cation (e.g., W-conformation or twisted) and the inclusion of solvent molecules in the crystal lattice can vary depending on the crystallization solvent and the specific metal ion used. znaturforsch.com

Table 2: Crystallographic Data for Bis(dibenzyldimethylammonium) Tetrabromometallate(II) Complexes

| Compound | Metal (M) | Crystal System | Space Group | Key Structural Features |

| [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O | Mn(II) | Triclinic | P-1 | Isomorphous with Zn analogue; solvent molecules participate in hydrogen bonding. znaturforsch.com |

| [(Bz₂Me₂N)₂][CoBr₄]·0.5CH₃CN | Co(II) | Monoclinic | P2₁/c | Solvent molecules fill voids in the crystal structure. znaturforsch.com |

| [(Bz₂Me₂N)₂][CoBr₄] | Co(II) | Monoclinic | P2₁/c | Crystallized from methanol without solvent inclusion. znaturforsch.com |

| [(Bz₂Me₂N)₂][ZnBr₄]·CH₃CN·H₂O | Zn(II) | Triclinic | P-1 | Isomorphous with Mn analogue; solvent molecules participate in hydrogen bonding. znaturforsch.com |

| [(Bz₂Me₂N)₂][ZnBr₄] (Polymorph a) | Zn(II) | Monoclinic | P2₁/c | Crystallized from methanol; features one cation in W-conformation and one in a twisted conformation. znaturforsch.com |

| [(Bz₂Me₂N)₂][ZnBr₄] (Polymorph b) | Zn(II) | Monoclinic | P2₁/c | Crystallized from aqueous solution; both cations appear in twisted conformations. znaturforsch.com |

Advanced Crystallographic and Spectroscopic Analysis of Complex Formation

The formation of complexes involving the dibenzyldimethylammonium cation is a cornerstone of its utility in both synthesis and materials engineering. The precise three-dimensional arrangement of atoms and the nature of the intermolecular interactions within these complexes dictate their physical and chemical properties. Advanced analytical techniques, primarily single-crystal X-ray diffraction and various forms of spectroscopy, provide indispensable insights into these structures at the molecular level.

Crystallographic Analysis of Metal-Halide Complexes

Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of this compound complexes. A notable area of research involves the characterization of complexes formed with divalent transition metal bromides, resulting in compounds with the general formula [(C₆H₅CH₂)₂(CH₃)₂N]₂[MBr₄], where M can be a transition metal such as manganese (Mn), cobalt (Co), or zinc (Zn).

The conformation of the dibenzyldimethylammonium cation itself is flexible and can adopt different arrangements within the crystal lattice. Two common conformations observed are the "W-conformation" and a "twisted" conformation. znaturforsch.com The specific conformation adopted is influenced by the identity of the transition metal and the presence of any co-crystallized solvent molecules. For instance, the inclusion of solvents like acetonitrile or water can lead to different crystal packing and symmetry. znaturforsch.com

Research has shown that changing the halide from chloride to bromide does not significantly alter the tetrahedral configuration of the [MX₄]²⁻ anion. znaturforsch.com The crystal system and space group, however, are sensitive to the specific metal and solvent content, highlighting the cation's role in directing the supramolecular architecture.

Interactive Table: Crystallographic Data for Bis(dibenzyldimethylammonium) Tetrabromometallate(II) Complexes

| Compound | Metal (M) | Crystal System | Space Group | Cation Conformation |

| [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O | Mn | Triclinic | P̅1 | Not specified in abstract |

| [(Bz₂Me₂N)₂][CoBr₄]·0.5CH₃CN | Co | Monoclinic | P2₁/c | Not specified in abstract |

| [(Bz₂Me₂N)₂][ZnBr₄] (from methanol) | Zn | Monoclinic | C2/c | One W, one twisted |

| [(Bz₂Me₂N)₂][ZnBr₄] (from water) | Zn | Monoclinic | C2/c | Both twisted |

| [(Bz₂Me₂N)₂][ZnBr₄]·CH₃CN·H₂O | Zn | Triclinic | P̅1 | Not specified in abstract |

Data sourced from studies on bis(dibenzyldimethylammonium) tetrabromometallates(II). znaturforsch.com

Spectroscopic Characterization of Ion-Pair Formation

While crystallography provides a static picture of the solid state, spectroscopic methods offer insight into the behavior of this compound complexes in solution and can corroborate solid-state findings. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful for studying the formation of ion-pairs and other complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detecting the formation of complexes in solution. The formation of an ion-pair between the dibenzyldimethylammonium cation and an anion can lead to noticeable changes in the chemical shifts of the protons and carbons near the charged nitrogen center. The benzyl and methyl protons are particularly sensitive probes of their chemical environment. Changes in their resonance signals upon interaction with another species can confirm complex formation and provide information about the proximity and nature of the interaction. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The formation of a complex, particularly through hydrogen bonding, can perturb these vibrational modes. For example, the interaction between the C-H bonds of the dibenzyldimethylammonium cation and an anionic partner can cause shifts in the C-H stretching and bending frequencies. These shifts, though often subtle, can be indicative of complex formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: In cases where the complex formation involves a chromophoric species (a molecule that absorbs UV or visible light), UV-Vis spectroscopy can be a valuable tool. The formation of an ion-pair can alter the electronic environment of the chromophore, leading to a shift in its maximum absorption wavelength (λmax). This technique is often used to characterize the formation of ion-pair complexes between cationic dyes and various anions in solution. nih.gov

By combining the detailed structural data from X-ray crystallography with the solution-state insights from various spectroscopic techniques, a comprehensive understanding of the complex formation behavior of this compound can be achieved. This knowledge is critical for designing new materials and optimizing its role in chemical synthesis.

Advanced Analytical Techniques and Method Development for Dibenzyldimethylammonium Bromide

Chromatographic Methodologies for Dibenzyldimethylammonium (B84762) Bromide

Chromatographic techniques are fundamental in the separation and quantification of dibenzyldimethylammonium bromide from various matrices.

Principles and Applications of Ion-Pair Chromatography

Ion-pair chromatography is a powerful technique for the separation of ionic compounds like this compound on a reversed-phase column. The core principle involves the addition of an ion-pairing agent to the mobile phase. This agent is typically a large, ionic molecule with a charge opposite to that of the analyte. The ion-pairing agent forms a neutral ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase.

For cationic analytes such as this compound, anionic ion-pairing agents like alkylsulfonates are commonly used. chromatographyonline.com The choice of the ion-pairing agent, its concentration, and the pH of the mobile phase are critical parameters that influence the retention and selectivity of the separation. For instance, heptafluorobutyric acid has been successfully used as an ion-pairing agent for the separation of quaternary ammonium (B1175870) compounds. nih.govnih.gov The use of an organic solvent, such as acetonitrile (B52724), in the mobile phase is also common to modulate the retention of the ion pair. nih.govnih.govthermofisher.com

Ion-pair chromatography can be coupled with various detectors, including UV and mass spectrometry (MS), providing both quantitative and qualitative information. nih.govnih.gov Mobile-phase ion chromatography (MPIC) is a specific application that combines ion-pair chromatography with suppressed conductivity detection, offering a universal detection mode for ionic species. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for Compound Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. When analyzing a similar compound, benzyldimethyldodecylammonium bromide, a Kromasil C18 column was utilized with a mobile phase consisting of acetonitrile and a sodium acetate (B1210297) buffer containing octanesulfonic sodium as an ion-pairing agent. nih.gov Detection was achieved using UV absorption at 262 nm. nih.gov This method demonstrated good linearity with a correlation coefficient of 0.9996 and a detection limit of 1.6 mg/L. nih.gov

Capillary Electrophoresis (CE) offers a complementary approach with certain advantages. For the analysis of benzyldimethyldodecylammonium bromide, a bare fused-silica capillary was used with a buffer solution of acetonitrile and sodium phosphate. nih.gov CE provides efficient separations with less solvent consumption compared to HPLC. nih.gov In this specific application, CE had a lower detection limit of 0.2 mg/L compared to HPLC. nih.gov However, HPLC generally provides superior precision. nih.gov The migration time in CE is influenced by the applied voltage and the composition of the buffer solution. nih.gov

| Parameter | HPLC nih.gov | CE nih.gov |

| Stationary Phase/Capillary | Kromasil C18 (200 mm x 4.6 mm, 5 µm) | Bare fused-silica capillary (75 µm i.d., 46.4 cm length) |

| Mobile Phase/Buffer | Acetonitrile: 4 mmol/L octanesulfonic sodium-0.02 mol/L acetic sodium, pH 5.2 (80:20) | 50% acetonitrile - 50 mmol/L NaH2PO4, pH 2.24 |

| Detection Wavelength | 262 nm | 214 nm |

| Retention/Migration Time | 9.18 min | 5.08 min |

| Correlation Coefficient | 0.9996 | 0.9994 |

| Detection Limit | 1.6 mg/L | 0.2 mg/L |

| Average Recovery | 99.61% - 99.94% | 102.06% - 120.47% |

Spectroscopic and Diffraction Techniques for this compound Analysis

Spectroscopic and diffraction methods are indispensable for the detailed structural analysis and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For a related compound, dibenzyldimethylammonium chloride, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl groups, and the methyl protons. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals distinct peaks for the different carbon atoms in the molecule. chemicalbook.comjcu.cz The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the confirmation of the molecular structure.

NMR can also be used to assess the purity of a sample. The presence of impurity peaks in the spectrum can indicate the presence of starting materials, byproducts, or degradation products. For instance, in the synthesis of N-benzyl-N,N-dimethylanilinium bromide, ¹H NMR was used to monitor the reaction progress and identify the final product. rsc.org

X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state properties of this compound, including its crystal structure and potential polymorphism. Single-crystal XRD can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

The analysis of a similar compound, benzylethyldimethylammonium bromide, revealed a tetrahedral arrangement of the substituents around the nitrogen atom. nih.gov The crystal structure consists of layers of cations and bromide anions. nih.gov Such structural information is crucial for understanding the physical properties and solid-state behavior of the compound. Powder XRD can be used to identify different crystalline forms (polymorphs) of a substance, which can have different physical properties such as solubility and stability.

Advanced Thermal Analysis (Thermogravimetric-Differential Scanning Calorimetry) for Stability Studies

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability of this compound.

TGA measures the change in mass of a sample as a function of temperature. This information can be used to determine the decomposition temperature and identify the number of decomposition steps.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov This technique can be used to determine melting points, glass transitions, and other phase transitions. For dioctadecyldimethylammonium bromide, DSC has been used to study the thermal transitions of its bilayer structures in aqueous solution, identifying subgel, gel, and liquid crystalline states. nih.govresearchgate.net The transition temperatures and enthalpies provide valuable information about the stability and phase behavior of the compound. nih.gov

Electrochemical Characterization of this compound in Non-Biological Systems

The electrochemical behavior of this compound is a critical aspect of its characterization, providing insights into its potential applications in various non-biological systems such as electrolytes for batteries, phase-transfer catalysis, and electrochemical sensors. This section explores its ionic conductivity in solid-state contexts and its redox behavior in non-aqueous environments.

The ionic conductivity in SPEs is fundamentally dependent on the mobility of ions within the polymer matrix. For a salt like this compound, the charge carriers are the dibenzyldimethylammonium cation ([C₁₆H₂₀N]⁺) and the bromide anion (Br⁻). The transport of these ions is intricately linked to the segmental motion of the polymer host chains. sciopen.com

Several factors influence the ionic conductivity of such systems:

Polymer Host: The choice of polymer is crucial. Poly(ethylene oxide) (PEO) and its derivatives are common hosts due to the ability of the ether oxygens to coordinate with cations, facilitating salt dissociation and ion transport. researchgate.netresearchgate.netsemanticscholar.org The amorphous phase of the polymer is where ion transport predominantly occurs, as the crystalline regions restrict chain mobility. mdpi.com

Temperature: The relationship between ionic conductivity and temperature in SPEs typically follows the Arrhenius or Vogel-Tammann-Fulcher (VTF) models. mdpi.comornl.gov As temperature increases, polymer chain flexibility is enhanced, which facilitates faster ion transport and results in higher ionic conductivity.

Cation and Anion Size: The size and shape of the constituent ions of the salt play a significant role. Larger ions, such as the dibenzyldimethylammonium cation with its bulky benzyl groups, may exhibit lower mobility compared to smaller cations. The interaction between the cation and the polymer matrix, as well as the dissociation energy of the salt, are critical parameters.

Although quantitative data for this compound is not available, studies on other quaternary ammonium salts in polymer electrolytes provide a comparative context. For instance, poly(ionic liquid)s with different quaternary ammonium cations have shown that the structure of the cation significantly influences ionic conductivity. researchgate.netdntb.gov.ua Typically, room temperature ionic conductivities for SPEs containing ammonium salts are in the range of 10⁻⁸ to 10⁻³ S/cm, depending on the specific composition and conditions. semanticscholar.orgmdpi.com

Future research focusing on the incorporation of this compound into various polymer matrices would be necessary to experimentally determine its ionic conductivity and evaluate its potential for applications in solid-state electrochemical devices.

The redox behavior of this compound in non-aqueous solvents is determined by the electrochemical stability of the dibenzyldimethylammonium cation and the bromide anion. This is typically investigated using techniques like cyclic voltammetry, which can identify the potentials at which oxidation and reduction processes occur.

While specific cyclic voltammetry data for this compound in non-aqueous systems is not extensively documented in the reviewed scientific literature, its redox behavior can be inferred from the general characteristics of its constituent ions.

Expected Redox Behavior:

Cation: The dibenzyldimethylammonium cation is expected to be electrochemically stable over a wide potential range. The reduction of quaternary ammonium cations typically occurs at very negative potentials, often outside the stability window of common non-aqueous solvents like acetonitrile or dimethylformamide. The presence of the benzyl groups might influence the reduction potential compared to simple tetraalkylammonium ions due to the possibility of the reduction of the aromatic ring, but this would still be expected to occur at highly negative potentials.

Anion: The bromide anion (Br⁻) can be oxidized to bromine (Br₂) and further to other polybromide species (e.g., Br₃⁻). This oxidation process typically occurs at moderately positive potentials. The exact potential depends on the solvent and the electrode material used. The oxidation of bromide is a well-studied electrochemical process.

Due to the lack of specific experimental data for this compound, a data table for its redox potentials cannot be provided. For illustrative purposes, the electrochemical behavior of similar compounds can be considered, but it is important to note that direct extrapolation is not always accurate due to subtle structural and electronic effects.

Further experimental studies, particularly using cyclic voltammetry in various non-aqueous solvents, are required to precisely determine the redox potentials and the electrochemical stability window of this compound. Such studies would be essential for assessing its suitability as a supporting electrolyte or as an active component in electrochemical applications.

Theoretical and Computational Studies of Dibenzyldimethylammonium Bromide

Molecular Modeling of Intermolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone for studying the complex interplay of forces that govern the behavior of molecules in condensed phases. In the context of dibenzyldimethylammonium (B84762) bromide, MD simulations can elucidate the nature of its interactions with solvent molecules and other ions, as well as its propensity for self-assembly.

MD simulations of similar quaternary ammonium (B1175870) salts, such as those with long alkyl chains, have demonstrated their tendency to form micelles in aqueous solutions. oup.com These simulations typically reveal a multi-stage process of self-assembly, beginning with the rapid aggregation of monomers into small, disordered clusters. This is followed by a ripening stage where larger aggregates grow at the expense of smaller ones, and finally, a slower phase involving collisions and fusion of larger micelles. oup.com For dibenzyldimethylammonium bromide, the bulky and relatively rigid benzyl (B1604629) groups, in contrast to flexible alkyl chains, would significantly influence the geometry and packing of the resulting aggregates.

The primary intermolecular interactions at play include: